N-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide features a fused pyrimido[1,2-a]benzimidazole core with a carboxamide substituent at position 4 and a 2,4-dimethoxyphenyl group on the amide nitrogen. This structure combines a heterocyclic scaffold with electron-rich aromatic substituents, which may influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-11-7-8-13(16(9-11)27-2)20-18(25)15-10-17(24)22-19-21-12-5-3-4-6-14(12)23(15)19/h3-9,15H,10H2,1-2H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWLGGNGIZTLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C20H20FN3O4
- Molecular Weight : 385.39 g/mol
- CAS Number : 421576-68-3
- Predicted Boiling Point : 566.3 ± 50.0 °C
- Density : 1.287 ± 0.06 g/cm³
- pKa : 10.93 ± 0.70
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains by targeting essential cellular processes such as DNA replication and protein synthesis .
Antiviral Properties
Research has highlighted the potential of benzimidazole derivatives in combating viral infections. Specifically, some derivatives have shown effectiveness against Hepatitis C virus (HCV), demonstrating strong inhibitory effects at low concentrations . The mechanism often involves the inhibition of viral enzymes critical for replication.
Anticancer Activity
The benzimidazole scaffold has been associated with anticancer properties due to its ability to interfere with cell division and induce apoptosis in cancer cells. Various studies have documented the efficacy of benzimidazole derivatives in preclinical models of cancer . For example, compounds that target topoisomerases have been particularly noted for their ability to disrupt cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzimidazole ring. Modifications at specific positions can enhance or diminish its pharmacological properties:
| Substituent Position | Effect on Activity |
|---|---|
| 1-position | Enhances antimicrobial activity |
| 2-position | Increases cytotoxicity against cancer cells |
| 5-position | Modulates antiviral potency |
Study on Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison .
Evaluation of Anticancer Properties
In a preclinical evaluation involving various cancer cell lines (e.g., breast and lung cancer), this compound showed a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating promising anticancer potential .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (methoxy, methyl) increase solubility in polar solvents compared to electron-withdrawing groups (chloro).
Core Heterocyclic Modifications
Variations in the fused heterocyclic system include:
Key Observations :
- Pyrido/imidazo analogs () exhibit greater conformational flexibility due to non-fused rings, which may alter bioavailability .
Physicochemical Properties
Limited data are available, but inferences can be drawn:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
